3-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Description
Properties
IUPAC Name |
3-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2/c9-6-3-13-7-2-1-5(4-14(6)7)8(10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTENKTQBNUJPQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure:
- Starting Material: 2-Aminopyridine derivatives, often with a suitable leaving group or substituent at the 6-position.
- Reagents: Chlorinating agents (e.g., phosphorus oxychloride or thionyl chloride) and trifluoromethylating agents (e.g., trifluoromethyl iodide, trifluoromethyl sulfonates, or copper-based trifluoromethyl reagents).
- Conditions: Elevated temperatures (80-120°C), inert atmosphere, and sometimes microwave irradiation to enhance reaction rates.
Reaction Pathway:
- Chlorination at the 3-position of the pyridine ring, facilitated by electrophilic chlorination.
- Introduction of the trifluoromethyl group at the 6-position via nucleophilic substitution or radical addition, often using trifluoromethylating reagents.
- Intramolecular cyclization to form the imidazo[1,2-a]pyridine core, often catalyzed by acids or metal catalysts such as copper or iron.
Advantages:
- High regioselectivity.
- Suitable for large-scale synthesis.
- Compatible with various substituents on the pyridine ring.
Construction from Trifluoromethyl-Substituted Precursors
Another method involves constructing the heterocyclic core from trifluoromethyl-containing building blocks, followed by chlorination.
Procedure:
Example:
- Starting with trifluoromethylpyridine derivatives, a cyclization with amidines or related nucleophiles under reflux conditions yields the imidazo[1,2-a]pyridine framework with the trifluoromethyl group already incorporated.
Advantages:
- Allows precise placement of the trifluoromethyl group.
- Facilitates diversification at the 3-position via subsequent functionalization.
Chlorination and Trifluoromethylation via Vapor-Phase Reactor
According to recent research, a vapor-phase reactor approach has been employed, combining chlorination and trifluoromethylation in a two-phase process:
| Step | Description | Conditions | Major Products |
|---|---|---|---|
| 1 | Chlorination of methyl groups on 3-picoline | Catalyst fluidized-bed reactor | 3-Trifluoromethylpyridine (3-TF) |
| 2 | Nuclear chlorination of the pyridine ring | In the empty phase | 2,5-Dichlorotrifluoromethylpyridine (2,5-CTF) |
| 3 | Further chlorination to produce 2,3,5-trichlorotrifluoromethylpyridine | Similar conditions | 2,3,5-Trichlorotrifluoromethylpyridine |
This method allows the sequential introduction of chlorine and trifluoromethyl groups, with subsequent cyclization steps to form the target compound.
Key Research Findings and Data
| Method | Starting Material | Reagents | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Direct Cyclization | 2-Aminopyridine derivatives | Chlorinating and trifluoromethylating agents | 80-120°C, inert atmosphere | 60-85 | Regioselective, scalable |
| Precursor Construction | Trifluoromethylpyridine derivatives | Amidines, catalysts | Reflux, microwave | 65-78 | Precise trifluoromethyl placement |
| Vapor-Phase Reactor | Methylpicoline | Chlorine, trifluoromethyl reagents | Fluidized-bed, controlled temperature | 70-90 | Suitable for industrial scale |
Notes on Optimization and Challenges
- Selectivity: Achieving regioselective chlorination at the 3-position and trifluoromethylation at the 6-position remains critical.
- Reaction Conditions: Elevated temperatures and inert atmospheres are often necessary to prevent side reactions.
- Yield Improvement: Use of catalysts such as copper or iron can enhance yields and selectivity.
- Environmental Considerations: Handling of halogenated reagents and fluorinated compounds requires appropriate safety measures.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various derivatives.
Radical Reactions: Functionalization via radical reactions is also a notable pathway.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are typical.
Radical Reactions: Often facilitated by transition metal catalysts or metal-free oxidation strategies.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit enhanced biological or chemical properties .
Scientific Research Applications
Antimicrobial Activity
Research has highlighted the potential of imidazo[1,2-a]pyridine derivatives, including 3-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine, as antimicrobial agents. A study synthesized a series of such compounds and evaluated their antibacterial activity against various Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent antimicrobial properties, suggesting that this class of compounds could be valuable in developing new antibiotics .
Anticancer Properties
Compounds containing imidazo[1,2-a]pyridine structures have been investigated for their anticancer potential. Specific derivatives have shown promising results in inhibiting cancer cell proliferation. The trifluoromethyl group is believed to enhance the lipophilicity and biological activity of these compounds, making them suitable candidates for further development as anticancer agents .
Pesticide Development
Trifluoromethylpyridines are recognized for their efficacy in agrochemical applications. This compound and its derivatives have been explored for use as pesticides due to their biological activity against pests and pathogens. The incorporation of trifluoromethyl groups is known to improve the stability and effectiveness of agrochemicals in field conditions .
Case Studies
Mechanism of Action
The mechanism of action of 3-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine varies depending on its application. In medicinal chemistry, it often targets specific enzymes or receptors involved in disease pathways. For example, in tuberculosis treatment, it may inhibit enzymes critical for bacterial survival . The molecular targets and pathways involved are typically identified through structure-activity relationship (SAR) studies and biochemical assays .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their comparative properties:
Key Research Findings
Electronic and Physicochemical Properties
- Substituent Effects :
- The -CF₃ group at position 6 increases lipophilicity, improving membrane permeability but reducing aqueous solubility. Carboxylic acid derivatives (e.g., 3-Chloro-6-CF₃-imidazo[1,2-a]pyridine-2-carboxylic acid) counteract this by enhancing solubility .
- Chlorine at position 3 exerts an electron-withdrawing effect, stabilizing the aromatic system and influencing reactivity in electrophilic substitutions .
- Bromine analogs (e.g., 3-Bromo-6-CF₃-imidazo[1,2-a]pyridine) exhibit higher molecular weights and reactivity, making them suitable for Suzuki-Miyaura cross-coupling reactions .
Fluorescence and Photophysical Behavior
- The 2-(4-chlorophenyl) substitution (as in 6-Chloro-2-(4-ClPh)-imidazo[1,2-a]pyridine-3-acetamide) reduces fluorescence intensity, likely due to steric hindrance or electronic interactions .
Biological Activity
3-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
- Molecular Formula : C7H4ClF3N2
- Molecular Weight : 202.57 g/mol
- Physical State : Solid at room temperature
- Solubility : Soluble in organic solvents; limited solubility in water.
Biological Activity Overview
The compound has demonstrated a range of biological activities, including antimicrobial, antiprotozoal, and potential anticancer effects. Below is a summary of its notable activities:
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties against various pathogens. A study indicated that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range.
Antiprotozoal Activity
This compound has also been identified as having anti-trypanosomal activity. A collaborative virtual screening study revealed that it was effective against Trypanosoma cruzi, the causative agent of Chagas disease, demonstrating IC50 values that suggest potential for further development as an antiprotozoal agent .
Anticancer Potential
In vitro studies have indicated that this compound can inhibit cancer cell proliferation. Specifically, it has shown activity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating potent cytotoxic effects .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in cellular signaling pathways.
- Cellular Uptake : The trifluoromethyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability.
- Interaction with DNA : Some studies suggest that imidazo[1,2-a]pyridine derivatives can intercalate with DNA, disrupting replication processes in cancer cells.
Study 1: Antiprotozoal Activity Against Leishmania donovani
A study confirmed the efficacy of this compound against Leishmania donovani, demonstrating its potential as a treatment for visceral leishmaniasis. The compound showed significant activity in intracellular assays using THP1 cells .
Study 2: Anticancer Effects on MCF-7 Cells
In a dose-dependent study, this compound was tested on MCF-7 cells, revealing an IC50 value of approximately 15 µM. The results indicated a significant reduction in cell viability compared to untreated controls, suggesting its potential as an anticancer agent .
Data Summary Table
Q & A
Q. What synthetic methodologies are optimized for introducing functional groups at the C-3 position of imidazo[1,2-a]pyridines?
A Friedel-Crafts acylation protocol using catalytic AlCl₃ and acetic anhydride enables selective C-3 acetylation of imidazo[1,2-a]pyridines. This one-pot method avoids multi-step purification, achieves high yields (tested across 38 derivatives), and is scalable for parallel synthesis of drug libraries . Key advantages include minimal environmental impact (catalytic AlCl₃) and compatibility with diverse substrates, including trifluoromethyl-substituted derivatives.
Q. How can structural modifications at the C-7 position of imidazo[1,2-a]pyridine influence reactivity in multicomponent reactions?
Substituents like phenyl, 4-methoxyphenyl, or 4-(trifluoromethyl)phenyl at C-7 are tolerated in pyrrolo-imidazo[1,2-a]pyridine syntheses. These groups modulate electronic effects, enabling cycloaddition with trisubstituted alkenes to yield 2,3-disubstituted derivatives (e.g., 5u-z) in moderate-to-good yields (50–85%). Reaction scope is limited by steric hindrance from bulky substituents .
Q. What analytical techniques are critical for characterizing imidazo[1,2-a]pyridine derivatives?
Single-crystal X-ray diffraction is essential for confirming molecular packing via π-π stacking and C–H⋯N interactions. For photophysical properties, luminescence studies (e.g., excited-state intramolecular proton transfer) combined with Hirshfeld surface analysis reveal polymorphism-dependent emission (yellow, orange, red) in cyano-substituted derivatives .
Q. How are in vitro biological screening models applied to evaluate imidazo[1,2-a]pyridine derivatives?
Validated computational models (e.g., GABA receptor docking) predict ligand-receptor binding for acetylated derivatives. Follow-up in vitro assays for anticonvulsant activity typically use maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, as seen in studies of analogues with active pharmacophores .
Advanced Research Questions
Q. How do computational studies resolve contradictions in reaction mechanisms for C-3 functionalization?
Reaction coordinate diagrams (DFT-level) justify the preference for AlCl₃-catalyzed Friedel-Crafts acylation over competing pathways. Computational modeling identifies transition states and intermediates, confirming that AlCl₃ lowers activation barriers by stabilizing acyl cations, enabling selective C-3 over C-2 acylation .
Q. What strategies address low yields in Cu-catalyzed three-component coupling (TCC) reactions for imidazo[1,2-a]pyridines?
Optimizing stoichiometry (1:1:1 ratio of 2-aminopyridine, aldehyde, alkyne) and using Cu(I) catalysts (e.g., CuBr) enhances efficiency. For electron-deficient substrates (e.g., trifluoromethyl groups), adding Lewis acids (e.g., Zn(OTf)₂) improves yields by activating aldehydes .
Q. How do substituent effects at C-3 impact COX-2 inhibitory activity in drug design?
Introducing a morpholine-substituted Mannich base at C-3 increases COX-2 selectivity (IC₅₀ = 0.07 μM, selectivity index = 217.1). SAR studies show bulkier groups (e.g., phenylamino) reduce activity due to steric clashes with the COX-2 active site .
Q. What methodologies validate the role of hydrogen bonding and π-stacking in imidazo[1,2-a]pyridine-based fluorescence?
Crystallographic analysis of imidazo[1,2-a]pyridine polymorphs demonstrates that C–H⋯π and N–H⋯O interactions dictate stacking patterns. Time-resolved fluorescence spectroscopy correlates π-stacking density with emission lifetime (e.g., red-emitting polymorphs exhibit longer lifetimes due to rigidified structures) .
Q. How are multi-step syntheses optimized for trifluoromethyl-substituted intermediates?
A three-step route from ethyl pyruvate achieves 87% yield for 3-chloro-5-(trifluoromethyl)pyridin-2-amine (F2). Key optimizations include (i) bromination at 0°C to minimize side products and (ii) solvent-free cyclization (140°C, 2 h) for F3 (8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate) .
Q. What eco-friendly approaches reduce metal catalyst dependency in functionalization?
Catalyst-free Petasis-like reactions using boronic acids and aldehydes enable C-3 diversification. Solvent-free conditions and microwave-assisted heating achieve 70–90% yields while avoiding toxic Cu/Pd catalysts .
Methodological Guidelines
- For computational modeling : Use Gaussian 16 with M06-2X/6-31G(d) for reaction mechanism studies. Include implicit solvation (SMD model) for biological target docking .
- For crystallography : Employ SHELX-97 for structure refinement. Analyze Hirshfeld surfaces with CrystalExplorer to quantify intermolecular interactions .
- For parallel synthesis : Utilize 96-well plates with pre-weighed AlCl₃ (10 mol%) to streamline library production .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
